
Ammonia N-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonia N-13 is a radioactive diagnostic agent used primarily in positron emission tomography (PET) imaging. It is a radiolabeled analog of ammonia, with the molecular formula 13NH3 and a molecular weight of 16.02. This compound is particularly valuable in medical imaging for evaluating myocardial perfusion in patients with suspected or existing coronary artery disease .
准备方法
Synthetic Routes and Reaction Conditions: Ammonia N-13 is produced in a cyclotron by bombarding a target material, typically oxygen-18 water, with protons. This process forms Nitrogen-13, which is then converted to ammonia . The production involves proton-irradiation of a 10 mM aqueous ethanol solution using an in-target process under aseptic conditions .
Industrial Production Methods: A reliable semi-automated process has been developed to manufacture large quantities of this compound in high purity. This involves using two syringe driver units and an in-line anion-exchange purification system. The total manufacturing time, including purification, sterile filtration, reformulation, and quality control analyses, is approximately 11 minutes from the end of bombardment .
化学反应分析
16O(p,α)13N Reaction
This reaction involves proton bombardment of oxygen-18-enriched water targets. Key findings:
-
Cryogenic Targets : Frozen water targets yield >95% ammonia at all radiation doses, while liquid water targets produce predominantly nitrates/nitrites at high doses .
-
Frozen CO₂ Targets : Irradiation of frozen carbon dioxide results in nitrate/nitrite formation, which can be converted to ammonia using DeVarda’s alloy (a copper-zinc alloy) for reduction .
-
Advantages : Frozen targets require no vacuum isolation windows, enabling use in low-energy cyclotrons .
13C(p,n)13N Reaction
This method uses carbon-13-enriched targets for low-energy cyclotrons (<10 MeV):
-
Target Solution : A 10% 13CH₃OH/H₂O solution is irradiated with protons. Yields range from 14.8–180.2 MBq depending on target current (0.5–2.5 µA) and bombardment time (2–10 min) .
-
Single-Step Production : Methanol in the target solution simplifies synthesis but may cause charring during repeated use .
In Vivo Metabolism
Following intravenous administration, [13N]ammonia undergoes rapid metabolic changes:
-
Liver Metabolism : Converted to urea N-13 via a five-enzyme pathway .
-
Tissue Metabolism : Metabolized to glutamine N-13 in organs like the myocardium, liver, and brain .
-
Other Metabolites : Includes glutamate N-13 and aspartate N-13 in tissues .
Radioactive Decay
Minutes | Fraction Remaining |
---|---|
0 | 1.000 |
5 | 0.706 |
10 | 0.499 |
15 | 0.352 |
20 | 0.249 |
25 | 0.176 |
30 | 0.124 |
Table derived from decay data in |
Radiation Emissions
Radiation Type | Energy (keV) | % Per Disintegration |
---|---|---|
Positron (β⁺) | 1190 (max) | 100% |
Gamma (511 keV) | 511 | 200% |
Data from |
Quality Control
科学研究应用
Production of Ammonia N-13
This compound is produced through the proton irradiation of nitrogen gas in a cyclotron. The process typically involves the following steps:
- Target Material : Nitrogen gas is used as the target for proton bombardment.
- Radiochemical Synthesis : The reaction converts nitrogen gas into this compound using a proton beam.
- Purification : Post-synthesis, the product undergoes purification to remove impurities and ensure high radionuclidic purity.
- Formulation : The final product is formulated into a suitable saline solution for clinical use.
Recent advancements have improved the efficiency and yield of this compound production. For instance, a production system has been developed that achieves over 90% radiochemical yield in approximately five minutes, allowing for routine clinical applications with minimal delays .
Cardiac Imaging
This compound is primarily used in myocardial perfusion imaging to assess blood flow in the heart muscle. Its rapid uptake and washout from myocardial tissue make it an ideal tracer for evaluating coronary artery disease. Clinical studies have demonstrated its effectiveness in determining absolute myocardial blood flow both at rest and during stress conditions .
Cerebral Imaging
In addition to cardiac applications, this compound has been employed in cerebral imaging studies. Research has focused on understanding the cerebral extraction and clearance mechanisms of this compound, which can provide insights into cerebral blood flow and metabolic activity .
Case Study 1: Myocardial Perfusion Imaging
A study conducted on patients with suspected coronary artery disease utilized this compound for PET imaging. The results indicated that this method could accurately determine myocardial blood flow and identify areas of ischemia. The noninvasive nature of this technique allows for comprehensive cardiac assessments without the need for invasive procedures .
Case Study 2: Cerebral Blood Flow Assessment
Another study investigated the use of this compound in assessing cerebral blood flow dynamics. By measuring the uptake of this compound in various brain regions, researchers were able to map blood flow patterns and identify abnormalities associated with neurological conditions .
Comparative Analysis of Production Methods
The following table summarizes different production methods for this compound along with their yields and processing times:
Production Method | Radiochemical Yield (%) | Processing Time (minutes) | Notes |
---|---|---|---|
Cyclotron Proton Bombardment | >90 | ~5 | High efficiency, suitable for clinical use |
Devarda's Alloy Process | Variable | ~20 | Longer processing time, requires additional QC |
Microwave-Assisted Production | ~25 | ~10 | Lower yield; primarily experimental |
作用机制
Ammonia N-13 is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells, where it is metabolized to glutamine N-13 and retained in the cells . The PET technique measures myocardial blood flow based on the assumption of a three-compartmental disposition of intravenous this compound in the myocardium .
相似化合物的比较
Fluorodeoxyglucose (FDG): Another radiotracer used in PET imaging, primarily for detecting cancer.
Rubidium-82: Used in PET imaging for myocardial perfusion studies.
Comparison: Ammonia N-13 is unique in its ability to provide high-resolution images of myocardial perfusion with a relatively low radiation dose due to its short half-life of approximately 10 minutes . This makes it particularly advantageous for cardiac imaging compared to other radiotracers like Fluorodeoxyglucose, which has a longer half-life and is primarily used for oncological imaging .
生物活性
Ammonia N-13, or [13N] ammonia, is a radiotracer widely used in positron emission tomography (PET) imaging, particularly for assessing myocardial perfusion and brain activity. Its biological activity is primarily linked to its role in metabolic processes, especially in the conversion of glutamate to glutamine in the brain and its application in evaluating coronary artery disease (CAD).
- Chemical Name : [13N] Ammonia
- Physical Half-Life : Approximately 10 minutes
- Mechanism of Action : [13N] ammonia is taken up by tissues, particularly the myocardium, through passive diffusion. Once inside the cells, it is metabolically trapped as [13N] glutamine, which is crucial for various biosynthetic pathways.
Table 1: Key Characteristics of this compound
Property | Value |
---|---|
Chemical Structure | NH₃ (with 13N) |
Agent Category | Radiotracer |
Target | Glutamine synthetase |
Solubility | Soluble |
Metabolic Trapping | Yes |
1. Myocardial Perfusion Imaging
This compound is extensively used in PET myocardial perfusion imaging (MPI). Studies have demonstrated its high sensitivity and specificity for detecting CAD. For instance, one study reported a sensitivity of 90% and specificity of 90% for detecting coronary artery stenosis greater than 50% using [13N] ammonia PET .
2. Brain Imaging
In neurological applications, [13N] ammonia PET has been evaluated for its ability to quantify glutamine synthetase activity in the human brain. A study involving healthy volunteers indicated that while the method could not reliably estimate glutamine synthetase activity, it provided valuable insights into cerebral blood flow (CBF) .
3. Diagnostic Accuracy
Research has shown that [13N] ammonia PET provides substantial diagnostic value in various clinical scenarios:
- Predictive Value : Relative uptake of [13N] ammonia has been linked to functional outcomes post-coronary revascularization .
- Long-term Outcomes : Perfusion findings using this tracer are strong predictors of long-term outcomes in patients with CAD .
Case Studies
Several case studies highlight the utility of [13N] ammonia in clinical practice:
- Case Study 1 : A patient with suspected CAD underwent both [13N] ammonia PET and traditional SPECT imaging. The PET scan showed higher sensitivity and specificity for detecting ischemic regions compared to SPECT, demonstrating the superior diagnostic capability of [13N] ammonia .
- Case Study 2 : In a cohort study involving patients with heart failure, those who had preoperative relative uptake greater than 80% showed significantly better functional outcomes post-surgery compared to those with lower uptake levels .
Research Findings
Recent research has focused on improving the accuracy and efficiency of [13N] ammonia production and application:
- A study reported that using automated systems for producing [13N] ammonia resulted in high-quality myocardial PET images with minimal radiation exposure to patients .
- Another investigation highlighted the pharmacokinetic advantages of [13N] ammonia over other tracers due to its longer half-life and effective tissue trapping capabilities .
属性
Key on ui mechanism of action |
Ammonia N 13 Injection is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells where it is metabolized to glutamine N 13 and retained in the cells. The presence of ammonia N 13 and glutamine N 13 in the myocardium allows for PET imaging of the myocardium. |
---|---|
CAS 编号 |
34819-78-8 |
分子式 |
H3N |
分子量 |
16.030 g/mol |
IUPAC 名称 |
azane |
InChI |
InChI=1S/H3N/h1H3/i1-1 |
InChI 键 |
QGZKDVFQNNGYKY-BJUDXGSMSA-N |
SMILES |
N |
手性 SMILES |
[13NH3] |
规范 SMILES |
N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。